tert-Butyl (4-formyl-3-(trifluoromethyl)phenyl)carbamate
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Description
Scientific Research Applications
N–CF3 Bonds in a Carbamate and a Triazene
- Research Context: This study investigates the molecular structure of tert-Butyl N-trifluoromethylcarbamate. It reveals an unusually short N-CF3 bond and lengthened N-C(O2) bond. The study highlights the planarity of the molecule's CNC(=O)OC section and the staggering of CC3 and CF3 groups relative to the C-O bond. Hydrogen bonding is observed to link the molecules into infinite chains (Brauer, Burger, Pawelke, & Wilke, 1988).
Synthesis of Tert‐Butyl (1S,2S)‐2‐Methyl‐3‐Oxo‐1‐Phenylpropylcarbamate by Asymmetric Mannich Reaction
- Research Context: This paper details the synthesis of a specific tert-Butyl carbamate through an asymmetric Mannich reaction. The process involves chiral amino carbonyl compounds and highlights synthesis methods, proline catalysis, purification, waste disposal, and safety (Yang, Pan, & List, 2009).
Synthesis, Antiarrhythmic and Hypotensive Activity of Some Novel 1,3-Disubstituted Ureas and Phenyl N-Substituted Carbamates
- Research Context: This study explores the synthesis and evaluation of phenyl N-substituted carbamates for their potential antiarrhythmic and hypotensive properties. It emphasizes the compound 1-tert.-butyl-1-(3-cyclopentyloxy-2-hydroxypropyl)-3-methylurea for its strong hypotensive action (Chalina, Chakarova, & Staneva, 1998).
tert-Butyl (Phenylsulfonyl)alkyl-N-hydroxycarbamates: The First Class of N-(Boc) Nitrone Equivalents
- Research Context: This research introduces tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as N-(Boc)-protected nitrones. The study describes their preparation from aldehydes and tert-butyl N-hydroxycarbamate and their use as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).
α-Aminated Methyllithium by DTBB-catalysed Lithiation of a N-(Chloromethyl) Carbamate
- Research Context: This paper covers the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium and various electrophiles, leading to functionalised carbamates. It also discusses deprotection techniques for aromatic and aliphatic aldehyde derivatives (Ortiz, Guijarro, & Yus, 1999).
Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers
- Research Context: This study demonstrates the use of aqueous phosphoric acid as a mild and environmentally benign reagent for deprotecting tert-butyl carbamates. It shows good selectivity and is useful in preserving the stereochemical integrity of substrates in various synthesis processes (Li et al., 2006).
properties
IUPAC Name |
tert-butyl N-[4-formyl-3-(trifluoromethyl)phenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO3/c1-12(2,3)20-11(19)17-9-5-4-8(7-18)10(6-9)13(14,15)16/h4-7H,1-3H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNJXCDFOMWSFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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